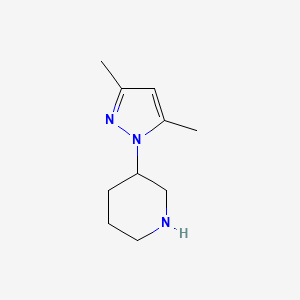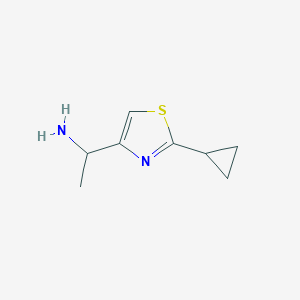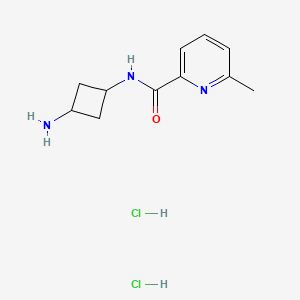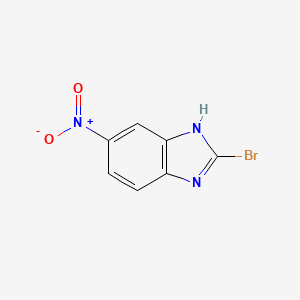
2-Bromo-6-nitro-1H-benzimidazole
Overview
Description
2-Bromo-6-nitro-1H-benzimidazole is a compound with the CAS Number: 909776-51-8 and a molecular weight of 242.03 . It is a 2-bromo substituted benzimidazole used in the preparation of benzimidazole nucleosides as antiviral agents .
Chemical Reactions Analysis
Benzimidazoles, including this compound, are known to act as corrosion inhibitors for steels, pure metals, and alloys. They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It is stored at ambient temperature .Scientific Research Applications
Antimicrobial and Anti-tubercular Activities
A study by Shingalapur, Hosamani, & Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, exhibiting significant anti-tubercular activity against Mycobacterium tuberculosis and antimicrobial activity against various bacterial and fungal strains.
Antifungal Properties
Research by Ahmadi & Nahri-Niknafs (2011) on novel benzimidazole derivatives of 1-bromo-2,4-dinitrobenzene showed potential antifungal activities against Candida albicans and other Candida species.
Potential Anticancer Agents
A study conducted by Romero-Castro et al. (2011) synthesized 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated them as potential anticancer agents, with one compound showing significant cytotoxicity against human neoplastic cell lines.
Spectral Characterization and Zinc(II) Complexes
Tavman, Boz, & Birteksöz (2010) characterized 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes, finding applications in antimicrobial activities against several bacterial strains and Candida albicans.
Synthesis of Benzimidazole Nucleosides
Yadava & Yadav (2008) reported on the synthesis of unusual benzimidazole nucleosides, highlighting their applications in pharmacology and biochemical properties.
DNA Gyrase B Inhibition
Aroso, Guedes, & Pereira (2021) conducted studies on 2,5(6)-benzimidazole derivatives for potential inhibition of Escherichia coli DNA Gyrase B, a promising avenue for antibacterial drug design.
Corrosion Inhibition
Onyeachu et al. (2020) explored the corrosion inhibition effect of a benzimidazole derivative on heat exchanger tubing materials, demonstrating its potential as a corrosion inhibitor in industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Benzimidazoles, including 2-Bromo-6-nitro-1H-benzimidazole, have been mentioned in recent literature as corrosion inhibitors . There is ongoing research into the use of benzimidazoles and their derivatives in various applications, including as corrosion inhibitors and antiviral agents . This suggests potential future directions for the study and application of this compound.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-nitro-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole nucleosides, which are known for their antiviral properties . This compound interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and repair. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to the disruption of viral replication processes. Additionally, this compound has been used as a reactant in the synthesis of substituted benzimidazoles, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that the presence of electron-withdrawing groups, such as the nitro group in this compound, can decrease the ability of benzimidazole derivatives to inhibit cancer cell proliferation
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby preventing viral replication . Additionally, this compound can induce changes in gene expression, which may contribute to its therapeutic effects. The presence of the nitro group in the compound’s structure plays a crucial role in these interactions, enhancing its binding affinity to target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to respiratory tract irritation, skin corrosion, and serious eye damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity . Additionally, the presence of the nitro group in the compound’s structure can influence its metabolic flux and metabolite levels, further affecting its overall biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in specific tissues, thereby affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-bromo-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDRFCMMCKMEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727919 | |
| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909776-51-8 | |
| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

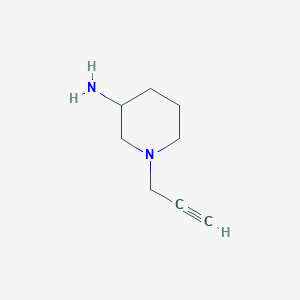
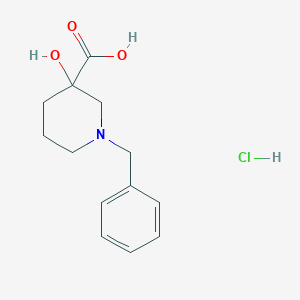
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)


![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)


